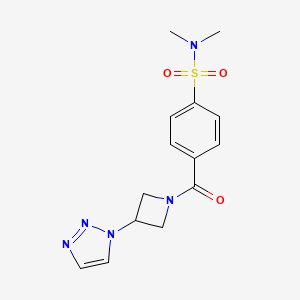

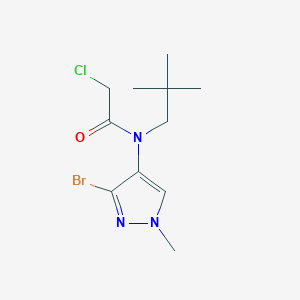

4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, also known as TACB, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of azetidine-containing compounds and has shown potential in various research applications.

科学的研究の応用

- Researchers have synthesized novel 1,2,4-triazole derivatives, including compounds similar to the one you mentioned, and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549 .

- Although not specifically for the compound you mentioned, other 1,2,4-triazole hybrids have demonstrated varying degrees of antifungal activity against strains like Candida albicans and Rhizopus oryzae .

- Their ability to form hydrogen bonds with different targets contributes to improved pharmacokinetics and pharmacological properties .

Anticancer Activity

Antifungal Properties

Drug Discovery

Organic Synthesis

作用機序

Target of Action

The primary target of this compound is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds with similar structures exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the pathways involving HSP90 and its client proteins. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring in this compound, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors . The compound displayed potent anti-proliferative activities, particularly in certain cell lines .

特性

IUPAC Name |

N,N-dimethyl-4-[3-(triazol-1-yl)azetidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-17(2)23(21,22)13-5-3-11(4-6-13)14(20)18-9-12(10-18)19-8-7-15-16-19/h3-8,12H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYHZSXKXDQLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2427392.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)

![2-Chloro-N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]propanamide](/img/structure/B2427403.png)

![(Z)-2-(2-methyl-3-phenylacryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2427405.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2427408.png)

![Diethyl 2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate](/img/structure/B2427409.png)

![1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2427412.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2427413.png)